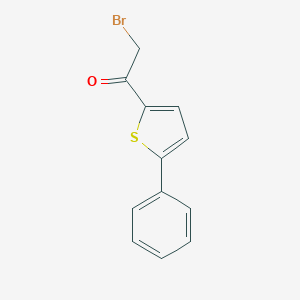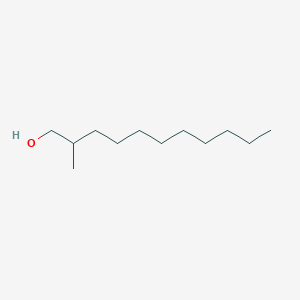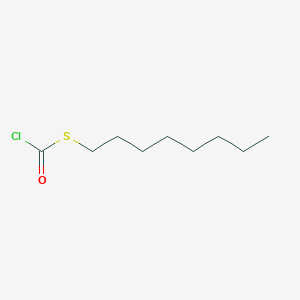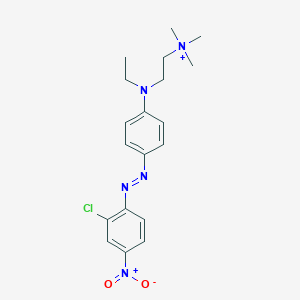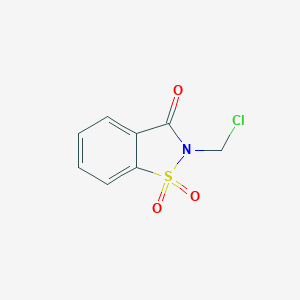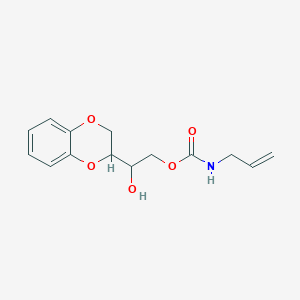
Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester, also known as MDMA, is a synthetic psychoactive drug that is commonly referred to as ecstasy. MDMA is a popular recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). In
Wirkmechanismus
Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in regulating reward and motivation. Norepinephrine is a neurotransmitter that is involved in regulating arousal and attention. By increasing the release of these neurotransmitters, Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester produces a sense of euphoria and empathy.
Biochemische Und Physiologische Effekte
Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has a number of biochemical and physiological effects. In addition to increasing the release of serotonin, dopamine, and norepinephrine, Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester also increases heart rate, blood pressure, and body temperature. These effects can be dangerous, particularly in high doses or in combination with other drugs. Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester can also cause dehydration, muscle tension, and jaw clenching.
Vorteile Und Einschränkungen Für Laborexperimente
Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has several advantages for lab experiments. It is a potent psychoactive drug that produces consistent effects in human subjects. It is also relatively easy to administer and has a short duration of action. However, there are also limitations to using Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in lab experiments. It is a controlled substance that is subject to legal restrictions. It can also produce unpredictable effects in some individuals, particularly those with underlying medical conditions.
Zukünftige Richtungen
There are several future directions for Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester research. One area of interest is the use of Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in the treatment of other psychiatric disorders, such as anxiety and depression. Another area of interest is the development of safer and more effective synthesis methods for Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester. Finally, there is a need for further research into the long-term effects of Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester use, particularly in heavy users.
Synthesemethoden
Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is synthesized from safrole, a natural oil that is extracted from the roots of the sassafras tree. The synthesis process involves several steps, including isomerization of safrole to isosafrole, oxidation of isosafrole to MDP2P, and reduction of MDP2P to Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester. The synthesis of Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has been studied for its potential therapeutic applications, particularly in the treatment of PTSD. Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester-assisted psychotherapy involves the use of Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in conjunction with psychotherapy to help patients process traumatic experiences. Studies have shown that Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester-assisted psychotherapy can be effective in reducing symptoms of PTSD, including anxiety, depression, and avoidance behaviors.
Eigenschaften
CAS-Nummer |
13973-71-2 |
|---|---|
Produktname |
Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester |
Molekularformel |
C14H17NO5 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C14H17NO5/c1-2-7-15-14(17)19-8-10(16)13-9-18-11-5-3-4-6-12(11)20-13/h2-6,10,13,16H,1,7-9H2,(H,15,17) |
InChI-Schlüssel |
VCTNHPKSHQKNAO-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Kanonische SMILES |
C=CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







